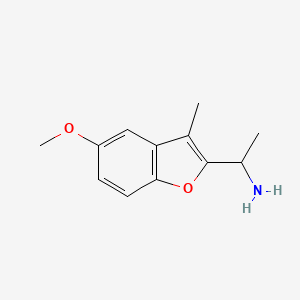

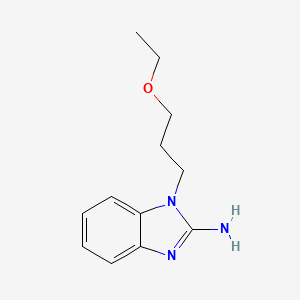

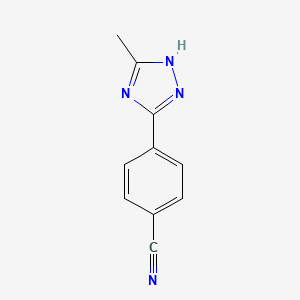

![molecular formula C8H16Cl2N2S B1420045 [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride CAS No. 1210510-50-1](/img/structure/B1420045.png)

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride

Descripción general

Descripción

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride, also known as DMET, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMET is a thiazole derivative that is commonly used as a reagent in organic synthesis and as a building block in the preparation of various bioactive molecules.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Transformation : [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride has been utilized in the synthesis of various complex organic compounds. For example, it played a role in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-carboxylates (Žugelj et al., 2009).

Palladium Complexes and Catalysis : Methylamine derivatives with 1,2-azole fragments, similar to the subject compound, have been synthesized for the creation of palladium complexes, showing high catalytic activity in the Suzuki reaction in aqueous medium (Akishina et al., 2021).

Biological and Pharmaceutical Research

Antimicrobial Activities : Compounds similar to [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride have been synthesized and studied for their potential antimicrobial activities. For example, thiazole derivatives incorporating pyridine moiety have been assessed as antimicrobial agents, showing notable activity in in silico molecular docking simulation and biological testing (Khidre & Radini, 2021).

Antibacterial Coatings : Related N-halamine compounds have been synthesized and utilized in creating antimicrobial coatings, with applications in medical textiles and hygiene products. These coatings have shown significant efficiency against common pathogens like Escherichia coli and Staphylococcus aureus (Xi et al., 2015).

Chemical and Physical Properties

Reaction Mechanisms : Studies have explored the chemical reaction mechanisms involving compounds similar to [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride. For example, the research on the ring-fission/C–C bond cleavage reaction of related compounds provides insights into complex reaction pathways (Jäger et al., 2002).

Photophysical Studies : The photophysical properties of hydrazono-thiazole derivatives, which are structurally related to the compound , have been examined, offering insights into the behavior of these compounds under various conditions (Gautam & Chaudhary, 2015).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks and cell death .

Biochemical Pathways

Thiazole derivatives have been associated with analgesic and anti-inflammatory activities, suggesting that they may influence pathways related to pain and inflammation .

Result of Action

Some thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

Propiedades

IUPAC Name |

1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.2ClH/c1-5(9-4)8-6(2)11-7(3)10-8;;/h5,9H,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDFIVFSTWDCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C(C)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1419975.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1419977.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea](/img/structure/B1419979.png)